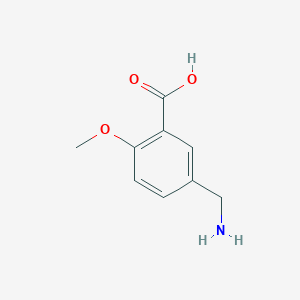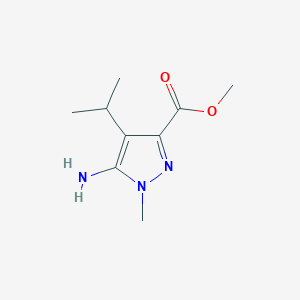
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its amino, methyl, and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-amino-1-methyl-4-(methyl)-1H-pyrazole-3-carboxylate
- Methyl 5-amino-1-methyl-4-(ethyl)-1H-pyrazole-3-carboxylate
- Methyl 5-amino-1-methyl-4-(butyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs with different alkyl groups.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 5-amino-1-methyl-4-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)6-7(9(13)14-4)11-12(3)8(6)10/h5H,10H2,1-4H3 |
InChI-Schlüssel |
SSZHSNQSRVMHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(N=C1C(=O)OC)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
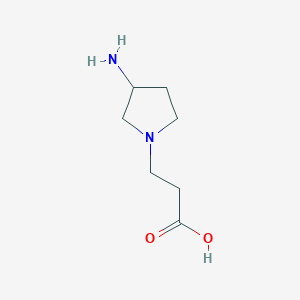
![3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
amine](/img/structure/B13302186.png)

![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
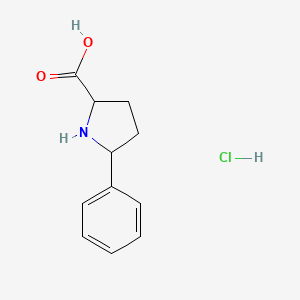

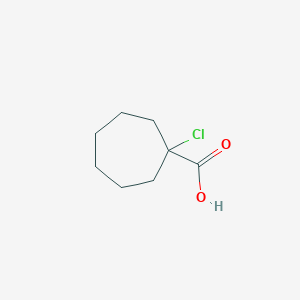
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

